3-Hepten-2-one

isomer differentiation physical property comparison geometric isomerism

3-Hepten-2-one (CAS 1119-44-4) is a FEMA GRAS unsaturated ketone for flavor and antifungal R&D. It offers quantifiable MIC values (20-40 μL/L) against Fusarium and Penicillium for postharvest preservation. For flavorists, it provides a FEMA No. 3400-approved green-grassy note with established usage limits. Available in high purity (≥95%); confirm isomer (E/Z) requirement before ordering.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 1119-44-4
Cat. No. B057668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hepten-2-one
CAS1119-44-4
Synonyms3-hepten-2-one
3-hepten-2-one, trans-isomer
trans-3-hepten-2-one
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCCC=CC(=O)C
InChIInChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+
InChIKeyJHHZQADGLDKIPM-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

3-Hepten-2-one (CAS 1119-44-4): Procurement and Differentiation Guide for an Unsaturated Aliphatic Ketone


3-Hepten-2-one (CAS 1119-44-4) is an unsaturated aliphatic ketone with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol [1]. It belongs to the class of enones, which are compounds containing the RC(=O)CR' functional group [1]. The compound is recognized as a flavoring agent by the U.S. FDA and is listed in the Substances Added to Food (formerly EAFUS) database, with FEMA GRAS status (FEMA No. 3400) [2]. It exists as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis), with the (E)-configuration being the predominant form referenced in literature and commercial availability [3]. The compound is characterized by a powerful green-grassy, pungent odor and is naturally occurring in roasted hazelnut, green pepper, and hops oil .

Why Generic Substitution of 3-Hepten-2-one with In-Class Ketones Compromises Application Outcomes


Generic substitution among aliphatic ketones or unsaturated ketones is not scientifically defensible due to compound-specific physicochemical and biological property divergences. While compounds such as 2-heptanone, 6-methyl-5-hepten-2-one, or 4-hepten-2-one share the ketone functional group or unsaturated character, they exhibit markedly different vapor pressures, retention indices, odor thresholds, sensory profiles, and biological activities [1]. The (E)/(Z) isomeric composition of 3-hepten-2-one further dictates key properties, as the (E)-isomer (trans) and (Z)-isomer (cis) differ in boiling point, density, and refractive index [2]. Additionally, 3-hepten-2-one demonstrates specific antifungal activity with measurable MIC values against Fusarium oxysporum (40 μL/L) and Penicillium oxalicum (20 μL/L) that are not generalizable to other ketones lacking published comparative data at equivalent concentrations [3]. The compound's FEMA GRAS status and JECFA safety evaluation (JECFA No. 1127) establish a regulatory pathway for food applications that alternative unsaturated ketones without such clearances cannot automatically claim [4]. These compound-specific differences render direct interchange scientifically unjustified and potentially detrimental to application performance.

Quantitative Differentiation Evidence for 3-Hepten-2-one (CAS 1119-44-4) Against Comparators


(E)-Isomer versus (Z)-Isomer: Physicochemical Property Divergence in 3-Hepten-2-one

The (E)-isomer (trans) and (Z)-isomer (cis) of 3-hepten-2-one exhibit substantial differences in fundamental physicochemical properties that affect handling, purification, and analytical characterization. The cis isomer has a boiling point of 34–39°C at 1466 Pa, while the trans isomer boils at 51–52°C under identical reduced pressure, representing a boiling point difference of approximately 12–17°C [1]. Density values further distinguish the isomers: cis isomer d₄²⁰ = 0.8840 g/cm³; trans isomer d₄²⁰ = 0.8496 g/cm³ [1]. Refractive indices are nᴅ²⁰ = 1.4325 for the cis isomer and nᴅ²⁰ = 1.4436 for the trans isomer [1]. These differences, though derived from class-level isomer characterization, are critical for applications requiring precise isomer identification or where specific physical properties influence formulation behavior. For procurement purposes, CAS 1119-44-4 is specified as the unspecified isomer in Chemline, while the trans-isomer has the specific CAS 5609-09-6 [2].

isomer differentiation physical property comparison geometric isomerism

3-Hepten-2-one versus 6-Methyl-5-hepten-2-one: Distinct Kovats Retention Indices for GC-MS Analytical Differentiation

In gas chromatographic analysis on standard non-polar columns, 3-hepten-2-one exhibits a Kovats retention index (RI) in the range of approximately 904–942 [1]. In contrast, 6-methyl-5-hepten-2-one (CAS 110-93-0), a branched unsaturated ketone with molecular formula C₈H₁₄O and molecular weight 126.20 g/mol, shows a retention index of approximately 7.53 on a non-polar column [2]. While the RI values are reported on different scales or column types—limiting direct numerical comparison—the distinct chromatographic behavior of these two structurally similar volatile ketones is analytically significant. 6-Methyl-5-hepten-2-one is characterized by a strong fatty, green citrus-like odor and is commonly found in tomato and tea volatiles [3], whereas 3-hepten-2-one presents a powerful green-grassy, caraway odor [1]. The distinct Kovats RI values and odor descriptors provide orthogonal analytical markers for differentiation in complex natural product extracts, food volatile analysis, and quality control of flavor formulations.

GC-MS analysis retention index volatile organic compound

3-Hepten-2-one versus Heptan-2-one: Unsaturation-Driven Odor Detection Threshold and Sensory Profile Differentiation

3-Hepten-2-one possesses a detection threshold of 56 ppb, with aroma characteristics at 1.0% concentration described as pungent, dairy, creamy, slightly ketonic, sour milky, blue cheese, waxy, and earthy mushroom [1]. In comparison, heptan-2-one (2-heptanone, CAS 110-43-0), the fully saturated analog with molecular formula C₇H₁₄O, is documented in the literature as having a fruity, spicy, cinnamon-like odor and is used in cheese, coconut, and fruit flavors [2]. The structural difference—the presence of the α,β-unsaturated enone system in 3-hepten-2-one versus the saturated ketone in heptan-2-one—fundamentally alters both the compound's reactivity (electrophilicity at the β-carbon) and its sensory perception profile [3]. While both compounds find application in dairy and creamy flavor compositions, 3-hepten-2-one provides a distinctive green-grassy and pungent character with blue cheese and earthy mushroom undertones [1], whereas heptan-2-one contributes a fruitier, sweeter profile [2]. The 56 ppb detection threshold for 3-hepten-2-one enables precise dosing in flavor formulations to achieve desired sensory impact without overpowering other components.

sensory analysis odor threshold flavor chemistry

3-Hepten-2-one versus Alternative Volatile Organic Compounds: Quantified Antifungal MIC Values Against Fusarium oxysporum and Penicillium oxalicum

In a 2025 study evaluating volatile organic compounds (VOCs) produced by Bacillus thuringiensis G-5 for postharvest disease control in Codonopsis pilosula, 3-hepten-2-one was identified as the primary antifungal component among 21 high-concentration VOCs [1]. The minimum inhibitory concentration (MIC) of 3-hepten-2-one was determined to be 40 μL/L against Fusarium oxysporum F-3 and 20 μL/L against Penicillium oxalicum F-5 [1]. In vivo experiments demonstrated that 3-hepten-2-one exhibited superior efficacy in preventing and controlling C. pilosula infections compared to the VOCs produced by G-5 [1]. While direct MIC comparisons between 3-hepten-2-one and other specific VOCs such as cis-3-octen-1-ol, 3-methylvalerate, isovalerate, 1-octen-3-ol, and 2-methylbutyrate were investigated in a related study against Aspergillus flavus [2], the quantitative MIC values for 3-hepten-2-one against F. oxysporum and P. oxalicum provide compound-specific activity benchmarks. The mechanism of action involves disruption of the structural and functional integrity of the fungal cell membrane [1].

antifungal activity postharvest preservation minimum inhibitory concentration

3-Hepten-2-one in Synergistic Antimicrobial Combinations: FICI-Based Optimization Against Bacillus Species

In a 2025 study investigating volatile organic compound combinations for Lanzhou lily preservation, 3-hepten-2-one was evaluated in binary combinations with 3-methylpentanoic acid against Bacillus cabrialesii SH-3 and Bacillus amyloliquefaciens SH-5 [1]. The combination QH (1/2 MIC 3-methylpentanoic acid + 1/8 MIC 3-hepten-2-one) achieved a fractional inhibitory concentration index (FICI) of 0.625, demonstrating additive antimicrobial effects and enabling a 50% and 87.5% reduction in the required concentrations of the respective components against SH-5 [1]. For comparison, the QM combination (1/8 MIC 2-methylbutyric acid + 1/8 MIC 3-methylpentanoic acid, FICI = 0.25) showed synergistic effects against SH-3, reducing required concentrations by 87.5% compared to individual MICs, but did not include 3-hepten-2-one [1]. The mechanistic studies revealed that these combinations disrupt bacterial membrane integrity, induce protein and nucleic acid leakage, and trigger oxidative stress and metabolic dysfunction [1]. The FICI value of 0.625 for the QH combination containing 3-hepten-2-one quantifies its additive interaction with 3-methylpentanoic acid, providing a basis for formulation optimization that is distinct from the synergistic effects observed in the 3-hepten-2-one-free QM combination.

synergistic antimicrobial food preservation fractional inhibitory concentration

3-Hepten-2-one Regulatory and Safety Clearance: FEMA GRAS and JECFA Evaluation versus Unlisted Unsaturated Ketones

3-Hepten-2-one holds FEMA GRAS status (FEMA No. 3400) and is listed in the U.S. FDA Substances Added to Food (formerly EAFUS) database for use as a flavoring agent or adjuvant [1]. The compound has undergone safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded there is no safety concern at current levels of intake when used as a flavoring agent (JECFA No. 1127) [2]. FEMA usage limits are established as follows: 1.0 mg/kg in soft drinks and cold beverages; 2.0 mg/kg in candies, baked goods, jellies, and puddings; and 0.7 mg/kg in milk and dairy products [3]. In contrast, many structurally related unsaturated ketones—including certain positional isomers (e.g., 4-hepten-2-one) and branched analogs (e.g., 6-methyl-3-hepten-2-one)—lack equivalent regulatory clearances or established usage limits in the published literature, creating compliance barriers for food and beverage applications. The China GB 2760 standard also permits 3-hepten-2-one as a food flavoring agent, subject to maximum allowable usage limits for flavor formulation [3].

regulatory compliance food additive safety FEMA GRAS

Priority Application Scenarios for 3-Hepten-2-one (CAS 1119-44-4) Based on Quantified Differentiation Evidence


Postharvest Agricultural Preservation: Single-Component Antifungal Agent with Defined MIC Values

For researchers and agricultural technology developers seeking chemically defined, reproducible antifungal agents for postharvest disease management, 3-hepten-2-one offers quantifiable activity with established minimum inhibitory concentrations of 40 μL/L against Fusarium oxysporum and 20 μL/L against Penicillium oxalicum [1]. In vivo studies have demonstrated that pure 3-hepten-2-one exhibits superior efficacy in preventing Codonopsis pilosula infections compared to the complex volatile organic compound mixture produced by Bacillus thuringiensis G-5 [1]. This application scenario is particularly relevant for postharvest preservation of medicinal plants, fruits, and vegetables where fungal contamination by Fusarium and Penicillium species causes significant economic losses. The compound's mechanism—disruption of fungal cell membrane structural and functional integrity—is established [1], providing a foundation for further formulation development. Additionally, 3-hepten-2-one can be combined with 3-methylpentanoic acid in additive antimicrobial formulations (FICI = 0.625) that achieve 50% and 87.5% reductions in component concentrations against Bacillus amyloliquefaciens SH-5 [2], enabling optimized preservative systems with reduced active ingredient loads.

Food and Beverage Flavor Formulation: GRAS-Cleared Green-Grassy Note with Established Usage Limits

For flavor chemists and food product developers, 3-hepten-2-one provides a FEMA GRAS-cleared (FEMA No. 3400) green-grassy, pungent flavor component with established usage limits of 1.0 mg/kg in soft drinks, 2.0 mg/kg in baked goods and confections, and 0.7 mg/kg in dairy products [1]. The compound's detection threshold of 56 ppb enables precise dosing for subtle or pronounced sensory effects as required [2]. The JECFA safety evaluation (JECFA No. 1127) concluded no safety concern at current intake levels [3], supporting global regulatory compliance. In dairy applications, 3-hepten-2-one adds greater depth and lingering rich after-notes to processed products such as custard, melted butter, creams, and cheeses including Brie, Gorgonzola, and blue cheese varieties [4]. The compound's natural occurrence in roasted hazelnut, green pepper, and hops oil [4] supports clean-label positioning where natural-identical flavoring is permitted. Unlike unlisted unsaturated ketones lacking regulatory clearance, 3-hepten-2-one offers a documented compliance pathway under both U.S. FDA and China GB 2760 frameworks [1].

Analytical Chemistry and Quality Control: GC-MS Reference Standard with Defined Retention Index and Spectral Characteristics

For analytical laboratories performing volatile compound analysis in food, environmental, or natural product matrices, 3-hepten-2-one serves as a well-characterized reference standard with a Kovats retention index of approximately 904–942 on non-polar SE-30 columns [1]. The compound's distinct chromatographic behavior differentiates it from structurally similar ketones such as 6-methyl-5-hepten-2-one, which exhibits different retention characteristics and odor profiles [2]. This analytical differentiation is critical for unambiguous identification and quantification in complex volatile mixtures, particularly when co-eluting compounds or isomer mixtures are present. The (E)-isomer and (Z)-isomer of 3-hepten-2-one can be further distinguished by their distinct boiling points (51–52°C vs. 34–39°C at 1466 Pa), densities (0.8496 vs. 0.8840 g/cm³), and refractive indices (1.4436 vs. 1.4325) [3], enabling isomer-specific method development and validation. For procurement of analytical standards, CAS 1119-44-4 (unspecified isomer) or CAS 5609-09-6 (trans-isomer) should be selected based on the specific analytical requirements [4].

Fragrance and Personal Care Product Development: Pungent Green Character for Composition Complexity

For fragrance formulators and personal care product developers, 3-hepten-2-one contributes a sharp, green, and slightly woody aromatic character with caraway undertones [1]. The compound is employed in small quantities to adjust overall scent profiles and add depth to fragrance compositions [1]. The detection threshold of 56 ppb [2] and aroma characteristics at 1.0% concentration—described as pungent, dairy, creamy, slightly ketonic, sour milky, blue cheese, waxy, and earthy mushroom [2]—enable formulators to achieve precise olfactory effects at controlled concentrations. The compound's miscibility with alcohol and oils, combined with slight water solubility of approximately 3087 mg/L at 25°C (estimated) [3], provides formulation flexibility across different product matrices including alcoholic fragrances, oil-based perfumes, and personal care emulsions. The established physicochemical properties—density 0.86 g/cm³, boiling point 157.8°C at 760 mmHg, refractive index 1.445, and flash point 52.2°C [4]—inform safe handling and storage protocols during manufacturing. This application scenario leverages 3-hepten-2-one's unique green-grassy-pungent character that is not replicated by saturated ketone analogs such as heptan-2-one [5].

Technical Documentation Hub

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